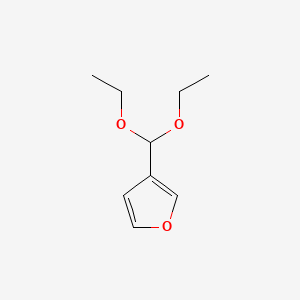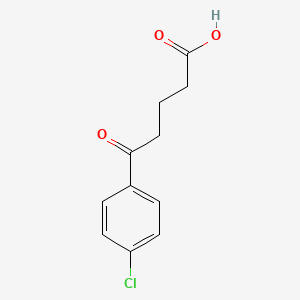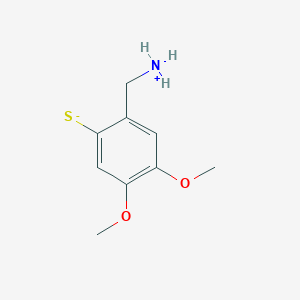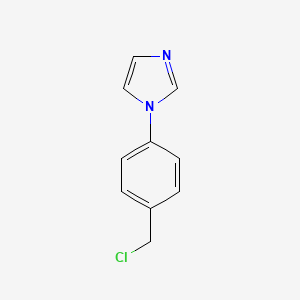
1-(4-(Chloromethyl)phenyl)-1H-imidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “1-(4-(Chloromethyl)phenyl)-1H-imidazole” derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . Vinyl sulfones have been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of “1-(4-(Chloromethyl)phenyl)-1H-imidazole” is characterized by an imidazole ring attached to a phenyl ring via a chloromethyl group . The empirical formula is C10H9ClN2, and the molecular weight is 192.64 .
Chemical Reactions Analysis
The chemical reactions involving “1-(4-(Chloromethyl)phenyl)-1H-imidazole” are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(Chloromethyl)phenyl)-1H-imidazole” include its solid form and a molecular weight of 192.64 . Its SMILES string is ClCC1=CC=C(C=C1)N2N=CC=C2 and its InChI is 1S/C10H9ClN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 .
Wissenschaftliche Forschungsanwendungen
Photophysical and Electrochemical Properties
- Phenyl-imidazole-based ligands, similar to 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been utilized in cyclometalated iridium complexes, influencing their photophysical and electrochemical properties. These properties are modifiable by altering the substitution pattern on the ligands (Baranoff et al., 2011).
Thermochemical Properties
- The vapor pressures and standard enthalpies of vaporization of various 1-(R-phenyl)-1H-imidazoles, including derivatives of 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been measured, providing valuable data for their practical applications in different fields (Emel’yanenko et al., 2017).
Antimicrobial Applications
- Novel imidazole derivatives, which include compounds structurally related to 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been synthesized and demonstrated potent antimicrobial properties, highlighting their potential in clinical medicine (Narwal et al., 2012).
Corrosion Inhibition
- Imidazole-based molecules, akin to 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been studied for their corrosion inhibition efficiency in acidic mediums, particularly for carbon steel. These findings are significant for industrial applications involving metal preservation (Costa et al., 2021).
Antifungal and Anticancer Agents
- Certain 1H-imidazole derivatives have been explored for their potential as antifungal and anticancer agents. This research demonstrates the versatility of these compounds in therapeutic applications (Ogata et al., 1983), (Romagnoli et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, “Chloromethyl phenyl sulfone”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(chloromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAJKNDOAPELFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427683 | |
| Record name | 1-(4-(Chloromethyl)phenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Chloromethyl)phenyl)-1H-imidazole | |
CAS RN |
789445-30-3 | |
| Record name | 1-(4-(Chloromethyl)phenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



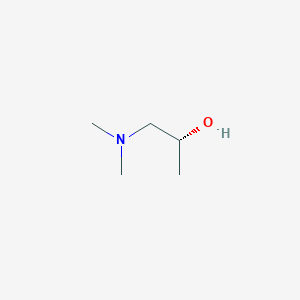
![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)
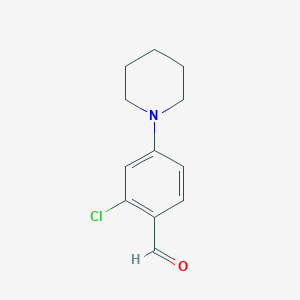
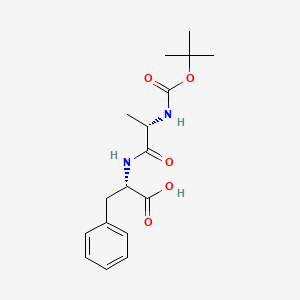
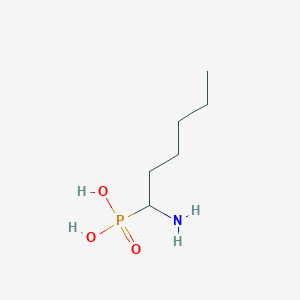
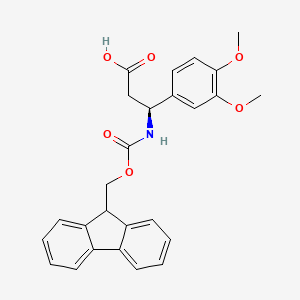
![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)
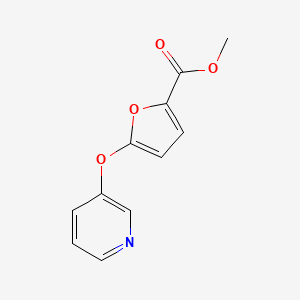
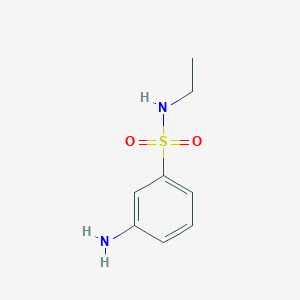
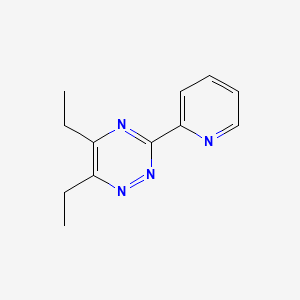
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)
